N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a combination of thiazole, oxadiazole, and thiophene moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antioxidant, analgesic, anti-inflammatory effects to antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting thioamides with α-haloketones under basic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carbon disulfide in the presence of a base.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antibacterial properties.
Thiophene Derivatives: Drugs like tioconazole and dorzolamide contain the thiophene ring and are used as antifungal and antiglaucoma agents, respectively.
Uniqueness
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique combination can potentially lead to a broader spectrum of biological activities and applications compared to compounds containing only one or two of these rings.
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S3/c19-9(16-12-14-3-5-23-12)7-24-13-18-17-10(21-13)6-15-11(20)8-2-1-4-22-8/h1-5H,6-7H2,(H,15,20)(H,14,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBBEDLPGKDOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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